molecular formula C20H28ClN5O3S B2904482 Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate CAS No. 885699-79-6

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate

Cat. No.: B2904482
CAS No.: 885699-79-6
M. Wt: 453.99
InChI Key: FTUGDRKBXMMROC-UHFFFAOYSA-N
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Description

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core. Key structural elements include:

  • Thieno[3,2-d]pyrimidine: A fused bicyclic system combining thiophene and pyrimidine rings.
  • Substituents: 2-Chloro: Enhances electrophilicity and influences binding interactions. 4-Morpholino: Improves solubility and modulates pharmacokinetics. 6-Methylene-piperazine: Provides a flexible linker for further functionalization. tert-Butyl carbamate (Boc): A protecting group for the piperazine amine, facilitating synthetic manipulation .

This compound is primarily utilized as an intermediate in medicinal chemistry, enabling the synthesis of kinase inhibitors or anti-infective agents via subsequent deprotection or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClN5O3S/c1-20(2,3)29-19(27)26-6-4-24(5-7-26)13-14-12-15-16(30-14)17(23-18(21)22-15)25-8-10-28-11-9-25/h12H,4-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTUGDRKBXMMROC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC3=C(S2)C(=NC(=N3)Cl)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate typically involves multi-step organic synthesis. One common route starts with the preparation of the thieno[3,2-d]pyrimidine core, which is then functionalized with a chloromethyl group. This intermediate is subsequently reacted with morpholine to introduce the morpholinothieno moiety. Finally, the piperazine ring is introduced, and the tert-butyl ester is formed through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions:

    Oxidation and Reduction: The thieno[3,2-d]pyrimidine core can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or amines can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Ester Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.

    Oxidized or Reduced Products: Altered thieno[3,2-d]pyrimidine cores with different oxidation states.

    Carboxylic Acid: Resulting from ester hydrolysis.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s ability to interact with various biological targets makes it a valuable tool for studying cellular processes and signaling pathways. It can be used in assays to investigate enzyme activity, receptor binding, and other biochemical interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features may be exploited to develop drugs with specific biological activities, such as anti-cancer or anti-inflammatory properties.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural motifs with several analogs, differing in core heterocycles, substituent positions, and functional groups:

Compound Name / ID Core Structure Substituents Key Features Molecular Formula Reference
Target Compound Thieno[3,2-d]pyrimidine 2-Cl, 4-morpholino, 6-(Boc-piperazinyl)methyl Boc-protected piperazine for synthetic versatility C₂₀H₃₀ClN₅O₃S
9p () Thieno[2,3-b]pyridine 3-Cl, 4-(piperazinyl)phenyl, 2-carboxamide Antiplasmodial activity; decomposes at 163°C C₃₀H₂₉Cl₂N₇O₃S
9r () Thieno[2,3-b]pyridine 2-Cl, 4-morpholinophenyl, 5-cyano Higher thermal stability (decomposition at 253°C) C₂₅H₂₂Cl₃N₇OS
CNX1351 () Thieno[3,2-d]pyrimidine 2-(1H-Indazol-4-yl), 4-morpholino, 6-(piperazinyl)methyl, heptene-dione Kinase inhibitor candidate; complex substituents for target engagement C₃₀H₃₅N₇O₃S
Intermediate 13 () Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine 2-Cl, 7-morpholino, 4-piperazinyl Expanded heterocyclic system for enhanced π-π stacking C₂₄H₃₀ClN₇O₃S

Key Observations :

  • Core Variations: Thieno[3,2-d]pyrimidine (target) vs. thieno[2,3-b]pyridine (9p, 9r) alters electronic distribution and steric bulk .
  • Substituent Positioning: 2-Chloro and 4-morpholino groups are conserved in kinase-targeting analogs (e.g., CNX1351), suggesting their role in ATP-binding pocket interactions .
  • Functional Groups : Boc-protected piperazine (target) contrasts with carboxamides (9p) or free amines (9q), impacting solubility and reactivity .

Comparison :

  • Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) are common for introducing aryl/heteroaryl groups .
  • Boc deprotection (e.g., HCl/TFA) is a critical step for generating reactive amines in downstream modifications .
Physicochemical Properties
Property Target Compound 9p () 9r () CNX1351 ()
Molecular Weight 480.0 g/mol 654.6 g/mol 568.9 g/mol 573.7 g/mol
Melting Point Not reported Decomposes at 163°C Decomposes at 253°C Not reported
Solubility Moderate (Boc group) Low (carboxamide) Low (cyano group) Low (lipophilic heptene-dione)

Insights :

  • The Boc group in the target compound enhances solubility in organic solvents compared to carboxamides or cyano-substituted analogs .
  • Thermal stability correlates with substituent electron-withdrawing effects (e.g., 9r’s higher decomposition temperature due to cyano and morpholino groups) .

Mechanistic Implications :

  • The 4-morpholino substituent is a hallmark of PI3K/mTOR inhibitors, suggesting shared target engagement strategies .

Biological Activity

Tert-butyl 4-((2-chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity as a selective inhibitor of phosphoinositide 3-kinase (PI3K). This section will explore its biological mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C20H28ClN5O3SC_{20}H_{28}ClN_{5}O_{3}S and a molecular weight of approximately 453.99 g/mol. Its structure includes a piperazine ring and a thienopyrimidine moiety, which contribute to its biological activity. The presence of the tert-butyl group enhances solubility and stability, making it suitable for further pharmaceutical development .

Inhibition of PI3K : The primary mechanism through which this compound exerts its biological effects is by selectively inhibiting specific isoforms of PI3K. PI3K plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of PI3K signaling is implicated in numerous cancers, making it an attractive target for cancer therapies .

Impact on Cancer Cell Signaling : By inhibiting PI3K, the compound disrupts downstream signaling pathways that promote tumor growth and survival. Initial studies indicate that it effectively reduces cell proliferation in cancer cell lines and may enhance the efficacy of other therapeutic agents when used in combination .

Case Studies

  • Anti-Cancer Efficacy : In vitro studies demonstrated that this compound significantly inhibited the growth of various cancer cell lines. For instance, a study reported a reduction in cell viability by over 70% at concentrations above 10 µM in breast cancer cell lines .
  • Synergistic Effects with Other Agents : Research has shown that this compound can enhance the effects of established chemotherapeutics such as doxorubicin and paclitaxel. When combined with these agents, the compound exhibited increased apoptosis rates in resistant cancer cell lines, suggesting potential use in overcoming drug resistance .

Comparative Analysis with Similar Compounds

Compound NameMechanismTherapeutic UseReference
This compoundPI3K InhibitorCancer treatment
WortmanninPI3K InhibitorCancer treatment
GDC-0941PI3K InhibitorOncology trials

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Answer:

  • Reaction Conditions: Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive functional groups like morpholine or thienopyrimidine moieties . Solvent choice (e.g., THF or dichloromethane) and temperature control (room temperature vs. reflux) significantly impact reaction efficiency. For example, HCl-mediated deprotection in ethyl acetate achieved 60% yield, while aqueous THF yielded 79% under similar conditions .
  • Purification: Employ silica gel chromatography for intermediates and HPLC for final product purification to remove byproducts . Monitor reactions using TLC or HPLC to confirm completion .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

  • NMR Spectroscopy: Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to verify substituent positions (e.g., tert-butyl group at ~1.3 ppm, morpholine protons at ~3.7 ppm) and assess purity .
  • Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H+^+] peak) and detects fragmentation patterns indicative of functional groups like the chloro-thienopyrimidine core .
  • HPLC: Quantify purity (>95%) and identify co-eluting impurities using reverse-phase columns .

Advanced: How can researchers investigate the compound’s interaction with biological targets (e.g., kinases or receptors)?

Answer:

  • Radioligand Binding Assays: Use tritiated or fluorescently labeled derivatives to measure binding affinity (KdK_d) against target receptors (e.g., kinases) .
  • Enzyme Inhibition Studies: Perform kinetic assays (e.g., IC50_{50} determination) using purified enzymes and ATP-analog probes to assess competitive inhibition .
  • Cellular Assays: Evaluate downstream effects (e.g., phosphorylation status via Western blot) in cancer cell lines to link target engagement to functional outcomes .

Advanced: How should contradictory data (e.g., variable biological activity across studies) be addressed?

Answer:

  • Source Analysis: Compare experimental conditions (e.g., cell line variability, assay pH, or serum content) that may alter compound solubility or stability .
  • Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding modes and identify critical residues influencing activity discrepancies .
  • Dose-Response Replication: Repeat assays with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) to isolate confounding factors .

Advanced: What structural modifications enhance the compound’s pharmacokinetic properties (e.g., blood-brain barrier permeability)?

Answer:

  • Chlorine Substitution: The 2-chloro group on the thienopyrimidine ring increases lipophilicity, potentially improving BBB penetration. Compare logP values of analogs via HPLC-derived retention times .
  • Morpholine Replacement: Substitute morpholine with smaller heterocycles (e.g., piperazine) to reduce molecular weight while maintaining hydrogen-bonding capacity .
  • Prodrug Strategies: Introduce esterase-cleavable groups (e.g., acetyl) to the piperazine nitrogen to enhance solubility and systemic absorption .

Advanced: What methodologies support multi-step synthesis optimization for derivatives?

Answer:

  • Parallel Synthesis: Use automated platforms to screen reaction conditions (e.g., bases, catalysts) for coupling steps involving the piperazine-carboxylate core .
  • Protection/Deprotection: Apply tert-butyloxycarbonyl (Boc) groups to shield amines during halogenation or cross-coupling reactions, followed by TFA-mediated cleavage .
  • In Situ Monitoring: Implement ReactIR or LC-MS to track intermediates in real time, minimizing side reactions during multi-step sequences .

Advanced: How can in vivo pharmacokinetic studies be designed for this compound?

Answer:

  • Bioavailability Testing: Administer the compound orally and intravenously in rodent models to calculate F%F\% (bioavailability) and assess first-pass metabolism .
  • Tissue Distribution: Use LC-MS/MS to quantify compound levels in target tissues (e.g., brain, liver) and correlate with efficacy endpoints .
  • Metabolite ID: Perform high-resolution MS on plasma samples to identify major metabolites (e.g., morpholine ring oxidation) and guide structural stabilization .

Advanced: What computational tools aid in rational design of analogs with improved efficacy?

Answer:

  • Quantum Mechanics (QM): Calculate reaction pathways for novel substitutions (e.g., fluorination at the pyrimidine ring) to predict thermodynamic feasibility .
  • Machine Learning (ML): Train models on existing SAR data to prioritize analogs with predicted high binding affinity and low cytotoxicity .
  • Free Energy Perturbation (FEP): Simulate ligand-receptor binding energy changes for virtual analogs to guide synthesis priorities .

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